N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)acetamide
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Overview
Description
N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound with a unique structure that includes a cyanomethyl group, a hydroxy-oxoazepane ring, and a methoxyethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the azepane ring: Starting from a suitable precursor, the azepane ring can be formed through cyclization reactions.
Introduction of the hydroxy and oxo groups: Functionalization of the azepane ring to introduce the hydroxy and oxo groups.
Attachment of the cyanomethyl group: This can be achieved through nucleophilic substitution reactions.
Addition of the methoxyethyl acetamide moiety: This step involves amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification processes: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-ethoxyethyl)acetamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)propionamide: Similar structure with a propionamide moiety instead of an acetamide moiety.
Uniqueness
N-(Cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(3-hydroxy-2-oxoazepan-1-yl)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-20-9-8-15(7-5-14)12(18)10-16-6-3-2-4-11(17)13(16)19/h11,17H,2-4,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCBLYRTJLEKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC#N)C(=O)CN1CCCCC(C1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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